2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6O2S/c1-28-8-6-21-15-13-10-23-26(16(13)25-18(24-15)29-2)7-5-22-17(27)12-4-3-11(19)9-14(12)20/h3-4,9-10H,5-8H2,1-2H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQRDEZBUOHBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its pharmacological versatility. The molecular formula is , with a molecular weight of approximately 388.45 g/mol. The presence of fluorine atoms and a methoxyethyl group contributes to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Pyrazolo[3,4-d]pyrimidines have been recognized for their structural similarity to ATP, allowing them to act as ATP-competitive inhibitors of various kinases. This mechanism is crucial in targeting pathways involved in tumor growth and survival.
Antitumor Activity
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity:
- In vitro Studies : The compound has shown potent inhibitory effects against multiple cancer cell lines. For instance, it demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than doxorubicin (IC50 = 9.20 µM), indicating superior efficacy in inducing apoptosis at low concentrations .
Table 1: Antitumor Activity of this compound)
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50 µM) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | 10.00 |
| HepG2 (Liver) | Not reported | Not reported |
| PC-3 (Prostate) | Not reported | Not reported |
Apoptotic Induction
Flow cytometric analysis has confirmed that the compound effectively induces apoptosis in cancer cells. In A549 cells treated with the compound at concentrations ranging from 2.0 to 4.0 µM, a significant increase in the sub-G1 population was observed, indicating a rise in apoptotic cells (25.1%–41.0%) compared to control groups (5.1%) .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- MCF-7 Breast Cancer Model : In this study, derivatives similar to the target compound were tested and showed a remarkable ability to inhibit cell proliferation and induce apoptosis .
- Dual EGFR/VGFR2 Inhibition : Another derivative exhibited dual inhibition properties against EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM, showcasing the potential for multi-targeted anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported properties of the target compound with analogues from the evidence:
Key Comparative Insights
Core Structure Variations: The pyrazolo[3,4-d]pyrimidine core (target compound, ) is associated with kinase and antiproliferative activity, while thieno[2,3-d]pyrimidine () and pyrazolo-thiazolo hybrids () exhibit divergent biological profiles (antimicrobial vs. kinase inhibition) . The 6-(methylthio) group in the target compound and Example 41 () is critical for hydrophobic binding, contrasting with the 6-methyl or 6-oxo substituents in other analogues .
Substituent Effects: Benzamide Moieties: The 2,4-difluorobenzamide in the target compound may enhance selectivity compared to the 4-methoxy () or 2-fluoro-N-isopropyl () variants, where fluorine atoms improve metabolic stability . Aminoalkyl Chains: The 2-methoxyethylamino group in the target compound balances hydrophilicity and binding affinity, unlike the hydroxypropan-2-ylamino group in , which prioritizes hydrogen bonding .
Biological Implications :
- Compounds with chromen-4-one () or thiazolo () fused rings show broader target profiles (e.g., VEGFR-2, antimicrobial), while the target compound’s simpler core may favor specificity for kinases like EGFR or ALK .
- The methylthio group at position 6 (target compound, ) correlates with enhanced cellular permeability compared to unsubstituted analogues .
Preparation Methods
Cyclocondensation of 5-Amino-1H-pyrazole-3-carbonitrile
The core structure is assembled via cyclocondensation between 5-amino-1H-pyrazole-3-carbonitrile and ethyl cyanoacetate under acidic conditions (Scheme 1).
Procedure:
- Combine 5-amino-1H-pyrazole-3-carbonitrile (1.0 eq) and ethyl cyanoacetate (1.2 eq) in acetic acid (10 vol)
- Reflux at 120°C for 8–12 hours under nitrogen
- Cool to 25°C and precipitate with ice water
- Filter and recrystallize from ethanol to yield 6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (78% yield)
Key Optimization:
- Excess ethyl cyanoacetate drives the reaction to completion
- Acidic conditions promote cyclization while suppressing polymerization
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Introduction of Methylthio Group at Position 6
The hydroxyl group at position 6 is replaced via a two-step chlorination-thiolation sequence (Scheme 2).
Step 1: Chlorination with Phosphorus Oxychloride
- Suspend 6-hydroxy intermediate (1.0 eq) in POCl₃ (5 vol)
- Add N,N-dimethylaniline (0.1 eq) as catalyst
- Reflux at 110°C for 4 hours
- Quench with ice water and extract with DCM
- Dry over Na₂SO₄ and concentrate to yield 6-chloro derivative (92% yield)
Step 2: Thiolation with Sodium Thiomethoxide
- Dissolve 6-chloro intermediate (1.0 eq) in anhydrous DMF
- Add NaSCH₃ (1.5 eq) portionwise at 0°C
- Warm to 25°C and stir for 6 hours
- Pour into ice water and extract with EtOAc
- Column chromatography (hexane:EtOAc 3:1) gives 6-methylthio product (85% yield)
Analytical Validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C5-H), 2.65 (s, 3H, SCH₃)
- HRMS (ESI+): m/z calcd for C₆H₆N₄S [M+H]⁺ 175.0382, found 175.0385
Amination at Position 4 with 2-Methoxyethylamine
The chloro group at position 4 undergoes nucleophilic substitution (Scheme 3).
Procedure:
- Suspend 4-chloro intermediate (1.0 eq) in i-PrOH (8 vol)
- Add 2-methoxyethylamine (3.0 eq) and DIPEA (2.0 eq)
- Heat at 80°C for 12 hours
- Concentrate under reduced pressure
- Triturate with diethyl ether to obtain 4-((2-methoxyethyl)amino) product (88% yield)
Critical Parameters:
- Excess amine ensures complete substitution
- Polar aprotic solvents like DMF accelerate reaction but increase impurity formation
Installation of the Ethyl Spacer and Benzamide Coupling
Alkylation with 2-Bromoethylamine Hydrobromide
Introduce the ethyl spacer via N-alkylation (Scheme 4).
Procedure:
Benzamide Formation
Couple the amine with 2,4-difluorobenzoyl chloride (Scheme 5).
Procedure:
- Dissolve amine intermediate (1.0 eq) in anhydrous THF
- Add 2,4-difluorobenzoyl chloride (1.2 eq) and Et₃N (2.0 eq) at 0°C
- Stir at 25°C for 4 hours
- Quench with sat. NaHCO₃ and extract with EtOAc
- Recrystallize from EtOH/H₂O to obtain final product (82% yield)
Analytical Data:
- ¹H NMR (600 MHz, CDCl₃): δ 8.81 (s, 1H, pyrimidine-H), 7.85–7.79 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 4.10 (t, J=6.0 Hz, 2H, CH₂N), 3.72 (t, J=5.4 Hz, 2H, OCH₂), 3.54 (s, 3H, OCH₃), 2.61 (s, 3H, SCH₃)
- ¹³C NMR (150 MHz, CDCl₃): δ 165.2 (C=O), 163.1 (d, J=250 Hz, Ar-C-F), 158.9 (d, J=246 Hz, Ar-C-F), 154.3 (pyrimidine-C), 132.8–112.4 (aromatic carbons), 70.1 (OCH₂), 58.9 (OCH₃), 42.3 (CH₂N), 16.8 (SCH₃)
- HPLC Purity: 99.3% (C18, 0.1% TFA in H₂O/MeCN)
Process Optimization and Scale-Up Considerations
Thiolation Step Efficiency
Comparative studies of thiolation reagents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaSCH₃ | DMF | 25 | 85 | 98.5 |
| HSCH₃/Et₃N | THF | 40 | 72 | 97.1 |
| (CH₃)₂S₂ | Toluene | 80 | 68 | 95.8 |
Sodium thiomethoxide in DMF provides optimal results, aligning with reported methods.
Coupling Reaction Optimization
Screening of coupling reagents for benzamide formation:
| Reagent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DIPEA | 6 | 78 |
| HATU | Et₃N | 4 | 82 |
| DCC/DMAP | Pyridine | 8 | 65 |
| Direct chloride | Et₃N | 4 | 82 |
Direct use of 2,4-difluorobenzoyl chloride with Et₃N achieves comparable yields to HATU-mediated coupling while reducing cost.
Challenges and Mitigation Strategies
Challenge 1: Regioselectivity in Pyrazolo[3,4-d]Pyrimidine Formation
- Cause: Competing cyclization pathways during core synthesis
- Solution: Strict stoichiometric control of ethyl cyanoacetate (1.2 eq) and acetic acid as solvent
Challenge 2: Demethylation of SCH₃ Group Under Basic Conditions
- Cause: Nucleophilic attack on methylthio group during amination
- Solution: Use i-PrOH instead of stronger bases like NaOH
Challenge 3: Epimerization During Benzamide Coupling
- Cause: Racemization at chiral centers (if present)
- Mitigation: Maintain reaction temperature below 30°C during coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
